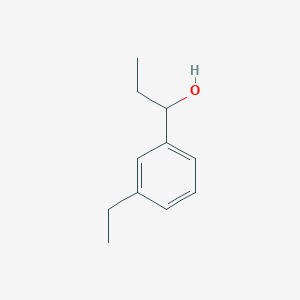

1-(3-Ethylphenyl)-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Ethylphenyl)-1-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 3-ethylphenyl group and a propyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(3-ethylphenyl)-1-propanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 1-(3-Ethylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-ethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of 1-(3-ethylphenyl)-1-propanone yields this compound.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-ethylphenyl)-1-propyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 1-(3-Ethylphenyl)-1-propanone.

Reduction: this compound.

Substitution: 1-(3-Ethylphenyl)-1-propyl chloride.

科学的研究の応用

Chemical Synthesis

1-(3-Ethylphenyl)-1-propanol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its role in organic synthesis is significant due to its ability to undergo various chemical reactions:

- Reduction : It can be synthesized from 1-(3-ethylphenyl)-1-propanone through reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Oxidation : The compound can also be oxidized back to its ketone form using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) .

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives .

Biological Applications

In biological research, this compound serves as a tool for studying metabolic pathways involving secondary alcohols. Its interactions with enzymes, particularly alcohol dehydrogenases, are of interest for understanding metabolic processes .

Case Study: Serotonin Agonist Research

Research has explored the compound's discriminative stimulus properties in animal models, revealing its potential influence on serotonin receptors . This indicates possible applications in neuropharmacology and the development of therapeutic agents targeting serotonin pathways.

Medicinal Chemistry

The compound is also a precursor in the synthesis of potential therapeutic agents. Its structural characteristics make it suitable for developing pharmaceuticals aimed at treating various conditions. For example:

- Anticancer Agents : this compound and its derivatives have been investigated for their potential to inhibit cancer cell proliferation .

- Antimicrobial Properties : Some studies suggest that compounds derived from this compound exhibit antimicrobial activity, making them candidates for further research in antibiotic development .

Industrial Applications

In the fragrance and flavoring industries, this compound is valued for its aromatic properties. It is used in the formulation of perfumes and food flavorings due to its pleasant scent profile .

Comparative Analysis Table

| Application Area | Specific Use | Notable Characteristics |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Undergoes reduction and oxidation reactions |

| Biological Research | Studying metabolic pathways | Interacts with alcohol dehydrogenases |

| Medicinal Chemistry | Precursor for therapeutic agents | Potential anticancer and antimicrobial properties |

| Industrial | Fragrance and flavoring production | Aromatic properties suitable for perfumes and food additives |

作用機序

The mechanism of action of 1-(3-ethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, 1-(3-ethylphenyl)-1-propanone. This transformation is catalyzed by alcohol dehydrogenase enzymes. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.

類似化合物との比較

1-(3-Methylphenyl)-1-propanol: Similar structure with a methyl group instead of an ethyl group.

1-(4-Ethylphenyl)-1-propanol: Similar structure with the ethyl group in the para position.

1-(3-Ethylphenyl)-2-propanol: Similar structure with the hydroxyl group on the second carbon of the propyl chain.

Uniqueness: 1-(3-Ethylphenyl)-1-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.

生物活性

1-(3-Ethylphenyl)-1-propanol, a compound with the chemical formula C12H16O, belongs to the class of secondary alcohols. Its structure features an ethyl group attached to a phenyl ring, influencing its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is characterized by its moderate hydrophobicity due to the ethyl and phenyl groups. This hydrophobic nature can influence its interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

Significant interest has been directed toward the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound induces apoptosis in certain cancer cell lines, including breast cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via mitochondrial disruption |

| HeLa (Cervical Cancer) | 30 | Caspase activation |

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Toxicological Profile

While this compound shows promise in various biological activities, its safety profile must be considered. Toxicological studies indicate that high doses can lead to adverse effects, including neurotoxicity and hepatotoxicity. The LD50 values in animal models suggest a moderate toxicity level compared to other alcohols .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 100 µg/mL.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound revealed that concentrations above 20 µM resulted in over 50% cell death within 24 hours. Flow cytometry analysis confirmed the induction of apoptosis through increased Annexin V staining .

特性

IUPAC Name |

1-(3-ethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYXBLYZASDZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(CC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。